molecular formula C18H26N2O5S2 B2958380 4-(morpholinosulfonyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide CAS No. 1903863-41-1

4-(morpholinosulfonyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide

Cat. No.: B2958380
CAS No.: 1903863-41-1
M. Wt: 414.54
InChI Key: UJODDSLSANOMOZ-UHFFFAOYSA-N
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Description

The compound appears to contain a morpholinosulfonyl group, a tetrahydro-2H-pyran-4-yl group, and a benzamide group . These groups are common in many organic compounds and can contribute various properties to the overall molecule.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups. The morpholinosulfonyl group would likely be attached to the benzamide group, and the tetrahydro-2H-pyran-4-yl group would be attached via a sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of these groups. The morpholinosulfonyl and benzamide groups could potentially participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of these groups. For example, the presence of the morpholinosulfonyl group could potentially make the compound more soluble in water .

Scientific Research Applications

Heterocyclic Synthesis Applications

4-(morpholinosulfonyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide is involved in the synthesis of diverse heterocyclic compounds. It serves as a key precursor or intermediate in the creation of complex molecules with potential pharmaceutical applications.

  • Synthesis of Thiophenylhydrazonoacetates : The compound plays a role in the synthesis of thiophenylhydrazonoacetates, leading to a variety of nitrogen-containing heterocycles such as pyrazole, isoxazole, and pyrimidine derivatives. This process highlights its versatility in generating structures of interest in medicinal chemistry (Mohareb et al., 2004).

  • Synthesis of N-Substituted 2-Acylmethylidene-1,3-Thiazolidin-4-Ones : In another study, the compound was used in reactions leading to the synthesis of N-substituted 2-acetylmethylidene-1,3-thiazolidin-4-ones, showcasing its utility in constructing sulfur-containing heterocycles, which have various applications in drug discovery (Jagodziński et al., 2000).

Biological Activity Research

Research into the biological activities of derivatives of this compound has led to insights into potential therapeutic applications, particularly in the context of anti-inflammatory and analgesic properties.

  • Antifungal Activity : N-Benzoyl-N'-dialkylthiourea derivatives, potentially synthesized using related compounds, and their Co(III) complexes showed promising antifungal activities against pathogens responsible for plant diseases, indicating the compound's potential utility in agricultural applications (Weiqun et al., 2005).

  • Anti-inflammatory and Analgesic Agents : Derivatives synthesized from compounds structurally related to this compound have been explored for their anti-inflammatory and analgesic properties, highlighting the compound's relevance in the development of new therapeutic agents targeting inflammation and pain (Abu‐Hashem et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would depend on its specific properties and biological activity. It could potentially be used in the development of new pharmaceuticals or as a reagent in chemical research .

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S2/c21-18(19-7-14-26-16-5-10-24-11-6-16)15-1-3-17(4-2-15)27(22,23)20-8-12-25-13-9-20/h1-4,16H,5-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJODDSLSANOMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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